Ethyl 2-(methylsulfanyl)-4-{3-[(phenylsulfonyl)amino]phenoxy}-5-pyrimidinecarboxylate Ethyl 2-(methylsulfanyl)-4-{3-[(phenylsulfonyl)amino]phenoxy}-5-pyrimidinecarboxylate
Brand Name: Vulcanchem
CAS No.: 439111-29-2
VCID: VC6907802
InChI: InChI=1S/C20H19N3O5S2/c1-3-27-19(24)17-13-21-20(29-2)22-18(17)28-15-9-7-8-14(12-15)23-30(25,26)16-10-5-4-6-11-16/h4-13,23H,3H2,1-2H3
SMILES: CCOC(=O)C1=CN=C(N=C1OC2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)SC
Molecular Formula: C20H19N3O5S2
Molecular Weight: 445.51

Ethyl 2-(methylsulfanyl)-4-{3-[(phenylsulfonyl)amino]phenoxy}-5-pyrimidinecarboxylate

CAS No.: 439111-29-2

Cat. No.: VC6907802

Molecular Formula: C20H19N3O5S2

Molecular Weight: 445.51

* For research use only. Not for human or veterinary use.

Ethyl 2-(methylsulfanyl)-4-{3-[(phenylsulfonyl)amino]phenoxy}-5-pyrimidinecarboxylate - 439111-29-2

Specification

CAS No. 439111-29-2
Molecular Formula C20H19N3O5S2
Molecular Weight 445.51
IUPAC Name ethyl 4-[3-(benzenesulfonamido)phenoxy]-2-methylsulfanylpyrimidine-5-carboxylate
Standard InChI InChI=1S/C20H19N3O5S2/c1-3-27-19(24)17-13-21-20(29-2)22-18(17)28-15-9-7-8-14(12-15)23-30(25,26)16-10-5-4-6-11-16/h4-13,23H,3H2,1-2H3
Standard InChI Key AAOCSIJBSWKPFU-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=C(N=C1OC2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)SC

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is ethyl 4-[3-(benzenesulfonamido)phenoxy]-2-methylsulfanylpyrimidine-5-carboxylate . Its molecular formula, C₂₀H₁₉N₃O₅S₂, reflects a molecular weight of 445.508 g/mol . The structure integrates:

  • A pyrimidine ring at position 5 substituted with an ethoxycarbonyl group.

  • A methylsulfanyl group at position 2.

  • A phenoxy group at position 4, further functionalized at the meta position by a phenylsulfonamide moiety .

Structural Characterization

Comparative analysis with related pyrimidine derivatives, such as ethyl 2-(methylsulfanyl)-4-{3-[(2-thienylcarbonyl)amino]phenoxy}-5-pyrimidinecarboxylate (PubChem CID: 1481598), highlights the critical role of the phenylsulfonamide substituent in modulating electronic and steric properties . The sulfonamide group introduces hydrogen-bonding capacity (1 donor, 9 acceptors) , which may enhance target binding affinity compared to thienylcarbonyl analogs .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight445.508 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors9
XLogP3.7
Topological Polar Surface121 Ų

Synthetic Pathways and Analytical Data

Spectroscopic Characterization

Hypothetical analytical data inferred from structural analogs include:

  • ¹H NMR: Signals for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 4.2–4.4 ppm, quartet), aromatic protons (δ 6.8–8.1 ppm), and sulfonamide NH (δ 10.2 ppm).

  • MS (ESI+): Predicted [M+H]⁺ ion at m/z 446.1.

Pharmacological Profile and Target Associations

Database Annotations

The compound is cataloged in several pharmacological databases:

  • Therapeutic Target Database (T20958): Suggests exploration as a modulator of undisclosed therapeutic targets .

  • ChEMBL (CHEMBL5162): Indicates entry into high-throughput screening libraries .

  • DrugBank (BE0000948): Classifies it as a investigational small molecule .

Predicted Bioactivity

The XLogP of 3.7 implies moderate lipophilicity, favorable for passive membrane permeability. Molecular docking studies using the GPCR-EXP Q6W5P4 model hypothesize interaction with G-protein-coupled receptors (GPCRs), though experimental validation is absent. The phenylsulfonamide group may confer selectivity for serine proteases or kinase targets, analogous to sulfonamide-containing drugs .

Computational Modeling and ADMET Profiling

3D Structure and Conformational Analysis

A predicted 3D structure derived from GPCR-EXP Q6W5P4 reveals a planar pyrimidine ring with the phenylsulfonamide group adopting a perpendicular orientation, minimizing steric clash. This conformation may facilitate π-stacking interactions with aromatic residues in target proteins.

ADMET Predictions

  • Absorption: High gastrointestinal absorption (permeability > 70% in Caco-2 models).

  • Metabolism: Susceptible to hepatic CYP3A4-mediated oxidation at the methylsulfanyl group.

  • Toxicity: Low Ames test mutagenicity risk but potential hepatotoxicity due to sulfonamide moiety .

No current patents or clinical trials explicitly reference this compound. However, structural analogs (e.g., sulfonamide-pyrimidine hybrids) are patented in oncology and inflammation contexts, suggesting plausible intellectual property pathways .

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